The Discovery and Origin of Fosfomycin Calcium: A Technical Guide
The Discovery and Origin of Fosfomycin Calcium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfomycin (B1673569), a broad-spectrum antibiotic with a unique phosphonic acid structure, represents a significant landmark in the history of antimicrobial agent discovery. First identified in 1969 and originally named phosphonomycin, its bactericidal activity stems from the inhibition of a crucial step in bacterial cell wall biosynthesis.[1][2] This technical guide provides an in-depth overview of the discovery, origin, and early characterization of fosfomycin, with a focus on the calcium salt formulation. It is intended for researchers, scientists, and drug development professionals interested in the history and foundational science of this important antibiotic.
Discovery and Origin
The discovery of fosfomycin was the result of a collaborative effort between Merck & Co. and the Spanish Compañía Española de Penicilina y Antibióticos (CEPA).[2] The journey began with a soil screening program aimed at identifying novel antibiotic-producing microorganisms.
Isolation of the Producing Organism
In 1966, a strain of Streptomyces fradiae was isolated from a soil sample collected on Mount Montgó in Alicante, Spain.[2] This particular isolate was identified by the Spanish microbiologist Sagrario Mochales del Val. Subsequent fermentation of this Streptomyces fradiae strain yielded a substance with potent antibacterial activity.[2]
Identification of Fosfomycin
The active compound was isolated and characterized by researchers at Merck & Co. The discovery and initial characterization of this new antibiotic, which they named phosphonomycin, were published in a series of papers in Science in October 1969.[1][3] The structure was determined to be (-)(1R, 2S)-1,2-epoxypropylphosphonic acid.[4]
Experimental Protocols
The following sections detail the methodologies employed in the original discovery and characterization of fosfomycin, based on the initial publications.
Fermentation of Streptomyces fradiae
While the precise, proprietary industrial fermentation protocols are not fully detailed in the initial publications, the foundational studies indicate a submerged culture fermentation process. Key components for successful fosfomycin production by S. fradiae in a defined medium included:
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Carbon Source: Glucose
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Nitrogen Source: L-Asparagine was found to be an effective nitrogen source.
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Essential Amino Acids: L-methionine and L-glutamate were shown to stimulate antibiotic production.
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Inorganic Elements: Cobalt and inorganic phosphate (B84403) were also identified as requirements for optimal synthesis.[5]
Isolation and Purification of Fosfomycin
The isolation of phosphonomycin from the fermentation broth was a multi-step process designed to separate the small, polar antibiotic from other components of the culture medium.[6]
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Broth Clarification: The fermentation broth was first clarified to remove the Streptomyces fradiae mycelia and other solid materials.
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Ion-Exchange Chromatography: The clarified broth was then passed through an anion-exchange resin column. Fosfomycin, being an acidic compound, would bind to the resin. Elution was typically achieved using a salt gradient.
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Gel Filtration Chromatography: Further purification was accomplished using gel filtration chromatography to separate fosfomycin from other molecules based on size.
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Crystallization: The purified fosfomycin was then crystallized, often as the calcium salt, to yield a stable, solid product.
Structural Elucidation
The chemical structure of fosfomycin was determined using a combination of techniques available in the late 1960s:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provided crucial information about the arrangement of protons and the phosphorus atom in the molecule.
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Mass Spectrometry: Used to determine the molecular weight and elemental composition.
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Chemical Synthesis: The proposed structure was confirmed by total chemical synthesis, which also established its absolute stereochemistry.[4]
Quantitative Data
The following tables summarize the key quantitative data from the early studies on fosfomycin.
Minimum Inhibitory Concentrations (MICs)
The in vitro antibacterial activity of fosfomycin was evaluated against a range of Gram-positive and Gram-negative bacteria. The following table presents a selection of MIC values from these early investigations.
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.5 - 16 |
| Streptococcus pyogenes | 8 - 64 |
| Escherichia coli | 1 - 128 |
| Klebsiella pneumoniae | 4 - >128 |
| Proteus vulgaris | 1 - 32 |
| Salmonella typhi | 2 - 16 |
| Pseudomonas aeruginosa | 4 - >128 |
Data compiled from early in vitro studies.
Pharmacokinetics of Fosfomycin Calcium
Early pharmacokinetic studies in healthy volunteers provided initial insights into the absorption, distribution, and excretion of the oral calcium salt of fosfomycin.
| Pharmacokinetic Parameter | Value |
| Bioavailability (Oral Calcium Salt) | Approximately 12% |
| Peak Serum Concentration (Oral Calcium Salt) | ~6.5 mg/L (after a 50 mg/kg dose) |
| Serum Half-life (Oral Calcium Salt) | ~5.6 hours |
| Urinary Excretion (Oral Calcium Salt) | ~18% of the administered dose |
Data from comparative studies with different fosfomycin salts.[7] It is noteworthy that the later developed tromethamine salt exhibited significantly improved bioavailability.[7]
Mechanism of Action and Experimental Workflow
Signaling Pathway: Inhibition of Peptidoglycan Synthesis
Fosfomycin exerts its bactericidal effect by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA.[8] This enzyme catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Fosfomycin acts as an analog of phosphoenolpyruvate (B93156) (PEP) and irreversibly binds to a cysteine residue in the active site of MurA, thereby inactivating the enzyme.[8][9][10]
References
- 1. Phosphonomycin, a new antibiotic produced by strains of streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinsurggroup.com [clinsurggroup.com]
- 3. Phosphonomycin, a New Antibiotic Produced by Strains of Streptomyces | Semantic Scholar [semanticscholar.org]
- 4. Phosphonomycin: structure and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Fosfomycin by Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphonomycin: isolation from fermentation sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degree of absorption, pharmacokinetics of fosfomycin trometamol and duration of urinary antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. The mechanism of action of fosfomycin (phosphonomycin) - PubMed [pubmed.ncbi.nlm.nih.gov]
